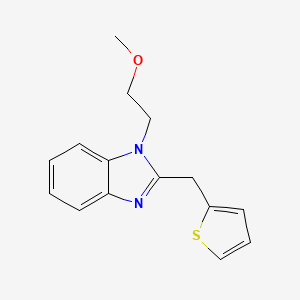![molecular formula C25H17BrN2O3 B11118419 17-(4-bromophenyl)-1-[(E)-(hydroxyimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11118419.png)
17-(4-bromophenyl)-1-[(E)-(hydroxyimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic molecule with a unique structure It is characterized by a bromophenyl group, a hydroxyimino group, and a pentacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves multiple steps. The starting materials typically include a bromophenyl derivative and a suitable precursor for the pentacyclic framework. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals .
Mechanism of Action
The mechanism of action of 17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Uniqueness
The uniqueness of 17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its specific structural features, such as the bromophenyl group and the hydroxyimino group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for various applications .
Properties
Molecular Formula |
C25H17BrN2O3 |
|---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
17-(4-bromophenyl)-1-[(E)-hydroxyiminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C25H17BrN2O3/c26-14-9-11-15(12-10-14)28-23(29)21-20-16-5-1-3-7-18(16)25(13-27-31,22(21)24(28)30)19-8-4-2-6-17(19)20/h1-13,20-22,31H/b27-13+ |
InChI Key |
MKCXQMNDOQUWRG-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)/C=N/O)C(=O)N(C4=O)C6=CC=C(C=C6)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=NO)C(=O)N(C4=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide](/img/structure/B11118338.png)
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11118339.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11118344.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11118347.png)
![Methyl 3-{[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]amino}propanoate](/img/structure/B11118355.png)
![(2E,5Z)-5-(3-bromobenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11118356.png)


![5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11118366.png)

![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118390.png)
![4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium](/img/structure/B11118404.png)
![N-(3-Chlorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118412.png)
![[1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron](/img/structure/B11118414.png)
